molecular formula C13H13BrFNO4S B2382552 methyl (2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetate CAS No. 1993765-07-3

methyl (2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetate

Cat. No.: B2382552
CAS No.: 1993765-07-3
M. Wt: 378.21
InChI Key: KLPNQMFDJGVGRR-ZRDIBKRKSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. The molecular formula of similar compounds is C9H8BrFO2 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of apomitomycin derivatives, showing its potential as an intermediate for mitomycin synthesis. The study demonstrates efficient yields in creating various methyl (Z)-α-aryl-α-[3-acetoxy-4-(N-ethoxycarbonyl-N-methylamino)pyrrolidin-2-ylidene]acetates from corresponding phenylacetates (Kametani et al., 1980).

  • Resolution and Configuration Determination of Antiandrogens : It has been applied in the resolution of nonsteroidal antiandrogens, assisting in the determination of the absolute configuration of active enantiomers (Tucker & Chesterson, 1988).

  • Preparation of Vinylogous Sulfonamides : The compound is involved in the creation of vinylogous sulfonamides, demonstrating its usefulness in synthesizing sulfone-substituted indolizines, which are valuable scaffolds for alkaloid synthesis (Michael et al., 2004).

  • Synthesis of Chiral Intermediates : This compound is utilized in the stereoselective synthesis of chiral intermediates for batzelladines A and B, highlighting its application in complex molecular synthesis (Guo et al., 2017).

  • Catalyzing (Hetero)aryl Chlorides : Its derivatives serve as powerful ligands for Cu-catalyzed coupling, enabling the synthesis of (hetero)aryl methylsulfones, important in pharmaceuticals (Ma et al., 2017).

Pharmacological and Medicinal Applications

  • Synthesis of Antihypertensive Agents : Derivatives of this compound have been synthesized and demonstrated antihypertensive α-blocking activity, showing its potential in developing new cardiovascular drugs (Abdel-Wahab et al., 2008).

  • Synthesis and QSAR of Anti-inflammatory Compounds : It's used in the synthesis of 4,5-diarylpyrroles, which exhibit anti-inflammatory properties. The compounds’ activity correlates with the molecular properties of the substituents (Wilkerson et al., 1994).

Safety and Hazards

The safety and hazards of a chemical compound refer to its potential effects on human health and the environment. For similar compounds, hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

methyl (2E)-2-(4-bromo-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO4S/c1-20-13(17)12(10-3-2-6-16-10)21(18,19)11-5-4-8(14)7-9(11)15/h4-5,7,16H,2-3,6H2,1H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPNQMFDJGVGRR-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1CCCN1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\1/CCCN1)/S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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